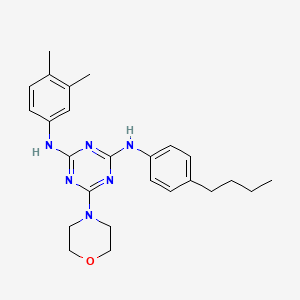

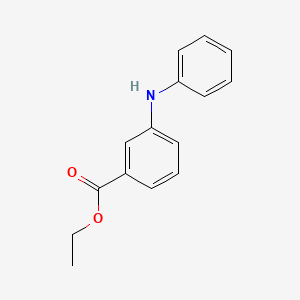

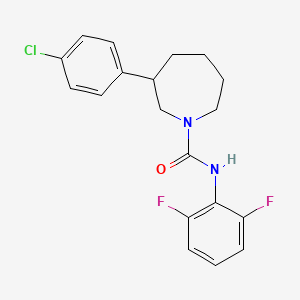

Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Compounds containing furan rings, also known as furan derivatives, have widespread applications in various fields, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Molecular Structure Analysis

The molecular structure of a compound can be elucidated using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the geometrical and vibrational properties of the molecule .Chemical Reactions Analysis

The chemical reactions of furan derivatives can be quite diverse, depending on the specific functional groups present in the molecule. Furfural, a furan derivative, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .Wissenschaftliche Forschungsanwendungen

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Research by Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, highlighting their potential in antimicrobial activities. Transition metal complexes with these ligands showed varying degrees of inhibition against both gram-positive and gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Patel, 2020).

Efficient Domino Strategy for the Synthesis of Polyfunctionalized Benzofuran-4(5H)-ones

Ma et al. (2014) presented an efficient method for synthesizing multifunctionalized benzofuran-4(5H)-ones, which are further convertible into polyfunctionalized cinnoline-4-carboxamides. This research demonstrated an eco-friendly process, avoiding tedious workup procedures by direct precipitation of products from the reaction solution (Ma et al., 2014).

High-Performance Liquid Chromatographic Determination of Compounds in Honey

Nozal et al. (2001) developed a high-performance liquid chromatographic method for determining various furan derivatives in honey, showcasing the analytical capabilities for detecting and quantifying these compounds in complex matrices (Nozal et al., 2001).

Electrochemical Incorporation of Electrophiles into Biomass-derived Platform Molecule

Ling et al. (2022) explored the electrochemical reduction of a CMF derivative, highlighting a novel approach to expand the derivative scope of CMF as a biobased platform molecule. This study underscores the significance of electrochemical methods in modifying and enhancing the utility of biomass-derived chemicals (Ling et al., 2022).

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives

Phutdhawong et al. (2019) investigated the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, evaluating their cytotoxicity against cancer cell lines and antimicrobial activity. This study highlights the potential of these compounds in medicinal chemistry and drug development (Phutdhawong et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 5-(furan-2-carbonylamino)-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-3-21-17(20)15-10(2)12-9-11(6-7-13(12)23-15)18-16(19)14-5-4-8-22-14/h4-9H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWUSNAJCFVKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2723437.png)

![Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-2-carboxylate](/img/structure/B2723440.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2723448.png)

![methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2723450.png)

![2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2723451.png)

![N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B2723452.png)